molecular formula C48H76O18 B043633 (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid CAS No. 117210-14-7

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,12aS,14aR,14bR)-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid

Cat. No.: B043633
CAS No.: 117210-14-7
M. Wt: 941.1 g/mol
InChI Key: CROUPKILZUPLQA-UHFFFAOYSA-N
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Description

Dehydrosoyasaponin I is a naturally occurring triterpenoid saponin derived from soy (Glycine max), characterized by its unique dehydrated structure that enhances biological activity. This compound is extensively utilized in pharmacological and biochemical research due to its potent anti-cancer properties, where it induces apoptosis in various cancer cell lines, including breast, colon, and prostate cancers, through the activation of caspase-3 and caspase-9 pathways and the modulation of Bcl-2 family proteins. Additionally, Dehydrosoyasaponin I exhibits significant anti-inflammatory effects by inhibiting NF-κB signaling and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it valuable for studying chronic inflammatory diseases and immune responses. Its mechanism of action also involves the disruption of cell membrane integrity via saponin-mediated interactions, leading to increased permeability and potential applications in drug delivery systems. Researchers appreciate Dehydrosoyasaponin I for its high specificity, reproducibility in experimental models, and potential as a lead compound in the development of novel therapeutics. Supplied with rigorous quality control, this reagent ensures optimal performance in assays such as cell viability, Western blotting, and ELISA, supporting advancements in oncology, immunology, and natural product research.

Properties

IUPAC Name

5-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[[4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-9-oxo-2,3,4a,5,6,7,8,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl]oxy]oxane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H76O18/c1-21-29(52)31(54)35(58)40(61-21)65-37-32(55)30(53)24(19-49)62-41(37)66-38-34(57)33(56)36(39(59)60)64-42(38)63-28-12-13-45(5)25(46(28,6)20-50)11-14-48(8)26(45)10-9-22-23-17-43(2,3)18-27(51)44(23,4)15-16-47(22,48)7/h9,21,23-26,28-38,40-42,49-50,52-58H,10-20H2,1-8H3,(H,59,60)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROUPKILZUPLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(C(OC3OC4CCC5(C(C4(C)CO)CCC6(C5CC=C7C6(CCC8(C7CC(CC8=O)(C)C)C)C)C)C)C(=O)O)O)O)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H76O18
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

941.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dehydrosoyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117210-14-7
Record name Dehydrosoyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

272 - 280 °C
Record name Dehydrosoyasaponin I
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039331
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Source Selection and Pretreatment

Dehydrosoyasaponin I is predominantly extracted from the roots of Hedysarum polybotrys (Radix Hedysari). Fresh or dried plant material is ground into a fine powder to increase surface area for solvent interaction. Defatting is often performed using hexane or petroleum ether to remove lipophilic compounds prior to saponin extraction.

Methanol and Ethanol Extraction

Room-temperature extraction with methanol or aqueous ethanol (70–80%) is the most common method. Soaking the plant material in methanol for 4–6 hours at 25°C yields crude saponin extracts, with Dehydrosoyasaponin I constituting approximately 0.2–0.5% of the dry weight. Ethanol-water mixtures (e.g., 70:30 v/v) are preferred for industrial applications due to lower toxicity and cost.

Soxhlet Extraction

While Soxhlet extraction using methanol has been reported, it is less efficient for Dehydrosoyasaponin I due to thermal degradation. Yields are 30–40% lower compared to room-temperature methods, making it unsuitable for large-scale operations.

Accelerated Solvent Extraction (ASE)

Recent advancements employ ASE with ethanol at 100°C and 1,500 psi, reducing extraction time to 15 minutes. This method improves yield by 20% but requires specialized equipment.

Table 1: Comparison of Extraction Methods

MethodSolventTemperatureTimeYield (%)
Room-temperature80% Methanol25°C6 h0.45
SoxhletMethanol65°C8 h0.28
ASE70% Ethanol100°C15 min0.54

Purification and Isolation Methods

Liquid-Liquid Partitioning

Crude extracts are partitioned between water and n-butanol to concentrate saponins. Dehydrosoyasaponin I partitions into the n-butanol phase, achieving a 3–5× enrichment.

Silica Gel Chromatography

The n-butanol fraction is subjected to silica gel chromatography using a gradient of chloroform-methanol-water (8:2:0.1 to 6:4:0.5). Dehydrosoyasaponin I elutes at 60–70% methanol, with a purity of 50–60% after this step.

Reversed-Phase HPLC

Final purification is achieved using C18 columns with acetonitrile-water (65:35) as the mobile phase. This yields Dehydrosoyasaponin I at >95% purity, as confirmed by HPLC-ELSD.

Table 2: Purification Protocol

StepMediumEluentPurity (%)
Liquid-liquidn-ButanolWater-saturated n-butanol15–20
Silica gel200–300 meshCHCl₃-MeOH-H₂O (6:4:0.5)50–60
HPLCC18 columnAcetonitrile-H₂O (65:35)>95

Structural Characterization

NMR Spectroscopy

Complete assignment of ¹H and ¹³C NMR signals is critical for confirming the structure. Key signals include:

  • ¹H NMR : δ 5.39 (t, H-12), δ 4.54 (m, H-3), δ 1.26 (s, H-27).

  • ¹³C NMR : δ 180.2 (C-28 carboxyl), δ 122.4 (C-12), δ 89.7 (C-3).

High-Resolution Mass Spectrometry (HRMS)

HRMS-ESI analysis confirms the molecular formula C₄₈H₇₆O₁₈ ([M−H]⁻ at m/z 941.4901).

Industrial-Scale Production

Optimization for Yield

The patent CA2573484A1 details a scaled-up process using Hedysarum polybotrys cultivated under controlled conditions. Key parameters include:

  • Biomass pretreatment : Lyophilization to preserve saponin integrity.

  • Continuous extraction : Countercurrent extraction with 70% ethanol, achieving 90% recovery in 2 hours.

Emerging Technologies

Enzymatic Hydrolysis

Pretreatment with cellulase (50 U/g biomass) increases yield by 25% by breaking down cell walls, though enzyme costs remain prohibitive.

Microwave-Assisted Extraction (MAE)

Pilot studies using MAE at 400 W and 50°C reduce extraction time to 10 minutes, with yields comparable to ASE .

Chemical Reactions Analysis

Types of Reactions: Dehydrosoyasaponin I undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Dehydrosoyasaponin I can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Mechanism of Action

Dehydrosoyasaponin I exerts its effects by activating high-conductance, calcium-activated potassium channels (maxi-K channels). The interaction of dehydrosoyasaponin I with these channels involves binding to specific sites accessible from the intracellular side of the channel . This binding increases the open probability of the channels, leading to enhanced potassium ion flux across the membrane. The activation of maxi-K channels by dehydrosoyasaponin I is a high-order reaction, with multiple molecules binding to maximally activate the channel .

Comparison with Similar Compounds

Structural Features

DHS-I shares a triterpenoid backbone with other soyasaponins but differs in functional groups and substituents (Table 1).

Table 1: Structural Comparison of DHS-I and Related Compounds

Compound Molecular Formula Molecular Weight Key Structural Features Source Plants
Dehydrosoyasaponin I C₄₈H₇₆O₁₈ 941.1 C-15 carbonyl group Desmodium spp., Soybean
Soyasaponin I C₄₈H₇₈O₁₈ 942.1 Hydroxyl group at C-15 Peas, Soybean
DDMP Soyasaponin C₅₃H₈₄O₂₂ 1089.2 2,3-Dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) moiety Peas, Soybean
Soyasapogenol E C₄₈H₇₀O₁₈ 934.5 Aglycone core without glycosylation Medicago sativa, Abrus cantoniensis
Soyasaponin Be Methyl Ester C₄₉H₇₈O₁₈ 955.1 Methyl ester at carboxyl group Trifolium alexandrinum

Key Observations :

  • DHS-I vs.
  • DHS-I vs. DDMP Soyasaponin : DHS-I is a dehydrogenation product of DDMP soyasaponin, formed during thermal or enzymatic degradation . DDMP soyasaponin has a bitter taste (detection threshold: 2 mg/L), whereas DHS-I is less bitter due to the loss of the DDMP moiety and formation of sweet-tasting maltol .

Functional and Pharmacological Comparisons

Potassium Channel Activation

DHS-I is a selective activator of maxi-K (BK) channels, causing hyperpolarization and smooth muscle relaxation (EC₅₀ ~1–10 μM) . In contrast, soyasaponin I lacks significant channel-modulating activity. Notably, DHS-I’s activation is reversible and β1-subunit-dependent in some tissues, though it also affects α-subunits in recombinant systems .

Table 2: Bioactivity Comparison

Compound Key Bioactivities Clinical Relevance
Dehydrosoyasaponin I - Maxi-K channel activation
- ACE inhibition (in silico docking)
- Antispasmodic effects
Asthma, hypertension
Soyasaponin I - Astringency (dose-over-threshold factor: 1.8)
- Antioxidant properties
Food off-flavor modulation
DDMP Soyasaponin - Bitter taste (DT: 2 mg/L)
- Degrades into DHS-I and maltol
Nutrient bioavailability reduction

Sensory Properties

  • Bitterness : Soyasaponin I (detection threshold: 8 mg/L) contributes more to astringency than bitterness in pea protein isolates, whereas DHS-I’s sensory impact is minimal .
  • Thermal Stability : DHS-I is more stable than DDMP soyasaponin, which degrades rapidly during food processing .

Abundance and Distribution

DHS-I concentrations in legumes (650–1300 mg/kg) exceed those of soyasaponin I (630–900 mg/kg) . Both compounds are enriched in the hilum, suggesting a protective role against pathogens .

Q & A

Q. What experimental methods are recommended for characterizing the physicochemical properties of DHS-I?

To confirm the identity and purity of DHS-I, use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight verification (941.1 g/mol). Cross-reference these results with published data on its molecular formula (C₄₈H₇₆O₁₈) and CAS registry (117210-14-7) . Solubility testing in DMSO (10 mM at 25°C) should align with its known stability profile .

Q. How can researchers validate DHS-I’s role as a maxi-K channel activator in experimental models?

Employ patch-clamp electrophysiology to measure potassium currents in cells expressing maxi-K channels. Use calcium imaging to correlate channel activation with intracellular calcium levels. Dose-response studies should include DHS-I concentrations derived from its solubility profile (e.g., 1–10 mM stock solutions in DMSO) . Include positive controls like NS11021 (a known maxi-K agonist) to benchmark activity.

Q. What are the optimal storage conditions for DHS-I to ensure experimental reproducibility?

Store lyophilized powder at -20°C for up to 3 years or 4°C for 2 years. For working solutions, use aliquots stored at -80°C (stable for 6 months) or -20°C (1 month). Avoid repeated freeze-thaw cycles to prevent degradation. Document solvent batch variations, as impurities in DMSO may affect activity .

Advanced Research Questions

Q. How can conflicting data on DHS-I’s maxi-K channel activation across cell types be resolved?

Contradictions may arise from differences in channel subunit composition, membrane lipid environments, or assay conditions. Standardize protocols by:

  • Using heterologous expression systems (e.g., HEK293 cells with defined maxi-K subunits).
  • Controlling for temperature, pH, and co-factors (e.g., calcium levels).
  • Validating findings with orthogonal methods, such as fluorescence-based thallium flux assays .

Q. What experimental strategies can elucidate DHS-I’s metabolic pathways and interactions with other soyasaponins?

Leverage untargeted metabolomics (e.g., UHPLC-MS/MS) to track DHS-I’s formation from DDMP soyasaponin under thermal (≥30°C) or oxidative conditions . Investigate synergistic effects by co-administering DHS-I with Soyasaponin III or Primulasaponin, as suggested by molecular network analyses showing direct connectivity . Use isotopic labeling to trace biotransformation in plant or mammalian systems.

Q. How should researchers design studies to assess DHS-I’s therapeutic potential in neurological or cardiovascular contexts?

  • In vitro: Test neuroprotection using primary neuronal cultures exposed to oxidative stress, measuring viability via MTT assays and maxi-K activity via electrophysiology.
  • In vivo: Utilize rodent models of hypertension or ischemia-reperfusion injury, administering DHS-I intravenously (dose range: 0.1–10 mg/kg) based on solubility and pharmacokinetic profiling.
  • Include controls for off-target effects using Kir3 or Kv7 channel modulators (e.g., VU0810464, QO-58) to rule out cross-reactivity .

Q. What analytical approaches are critical for resolving structural ambiguities in DHS-I derivatives?

Combine tandem mass spectrometry (MS/MS) with computational modeling to identify fragmentation patterns of thermally derived products (e.g., Soyasaponin βb and Maltol) . Use X-ray crystallography or cryo-EM to resolve 3D conformations of DHSI-channel complexes, informing structure-activity relationships.

Methodological Considerations for Data Interpretation

Q. How can researchers address discrepancies in DHS-I’s bioactivity due to batch-to-batch variability?

Implement rigorous quality control:

  • Validate each batch via HPLC purity checks (>95%).
  • Perform functional assays (e.g., patch-clamp) to confirm EC₅₀ consistency.
  • Collaborate with synthetic chemists to optimize isolation protocols, minimizing side products like oxidized derivatives.

Q. What statistical frameworks are suitable for analyzing dose-dependent effects of DHS-I in complex systems?

Apply nonlinear regression models (e.g., Hill equation) to fit dose-response curves. For multi-variable experiments (e.g., combined thermal and oxidative treatments), use factorial ANOVA to assess interaction effects. Bayesian meta-analysis is recommended when reconciling data from heterogeneous studies .

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